7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
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Overview
Description
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This specific compound is characterized by its unique structure, which includes a chlorine atom at the 7th position, an isopropyl group at the 3rd position, and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is formed through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorine atom, isopropyl group, and methyl group are introduced through various substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The isopropyl and methyl groups can be introduced through alkylation reactions using reagents like isopropyl bromide and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions can be used to modify the benzodiazepine ring, often leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can be performed on the benzodiazepine ring, particularly at the positions occupied by the chlorine, isopropyl, and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like thionyl chloride and alkylation reagents like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature and position of the substituents.
Scientific Research Applications
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the central nervous system, which is responsible for its sedative and anxiolytic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which can result in distinct pharmacological effects compared to other benzodiazepines. The presence of the isopropyl group at the 3rd position and the chlorine atom at the 7th position can influence its binding affinity and efficacy at the GABA receptor, potentially leading to differences in its therapeutic profile.
Properties
CAS No. |
258850-04-3 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
7-chloro-1-methyl-3-propan-2-yl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H17ClN2O/c1-8(2)12-13(17)16(3)11-5-4-10(14)6-9(11)7-15-12/h4-6,8,12,15H,7H2,1-3H3 |
InChI Key |
DDFHCENLQCJMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C2=C(CN1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
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